Molecular Weight Distinction: 918107-37-6 Is Significantly Larger Than Mono-oxazole Fragment Analogs
The molecular weight of 918107-37-6 (378.4 g/mol) is substantially higher than that of the mono-oxazole fragment 2-(2-methylphenyl)-5-phenyl-1,3-oxazole (235.28 g/mol) and the simpler 2,5-diphenyl-1,3-oxazole (221.25 g/mol) [1]. This 60–70% increase in molecular weight reflects the addition of a second oxazole ring and a 1,4-phenylene linker, which extends the molecular framework. In fragment-based drug discovery, such molecular weight differences are consequential for binding site occupancy, ligand efficiency metrics, and physicochemical property optimization.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 378.4 g/mol |
| Comparator Or Baseline | 2-(2-Methylphenyl)-5-phenyl-1,3-oxazole: 235.28 g/mol; 2,5-Diphenyl-1,3-oxazole: 221.25 g/mol |
| Quantified Difference | +60% to +71% larger than mono-oxazole comparators |
| Conditions | Computed molecular weight from PubChem (standardized calculation) |
Why This Matters
The higher molecular weight reflects a larger pharmacophore that may occupy binding pockets inaccessible to smaller mono-oxazole fragments, a critical consideration when selecting compounds for target-based screening campaigns.
- [1] PubChem. Compound Summary for CID 71427867: 2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole. National Library of Medicine, 2025. View Source
